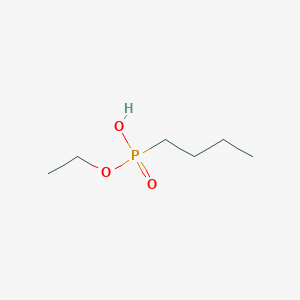

Butyl(ethoxy)phosphinic acid

Description

Significance of Organophosphorus Compounds as Building Blocks in Synthetic Methodologies

Organophosphorus compounds have emerged as indispensable tools in modern organic synthesis, serving as versatile building blocks for the construction of complex molecular architectures. zioc.rubeilstein-journals.orgrsc.org Their utility spans a wide range of applications, from medicinal chemistry and agriculture to materials science. zioc.rubeilstein-journals.orgrsc.org The unique electronic and steric properties of the phosphorus atom allow for a diverse array of chemical transformations, making these compounds valuable reagents and intermediates. diva-portal.org Over the past few decades, significant progress has been made in the development of new methods for creating carbon-phosphorus bonds, including metal-catalyzed cross-coupling reactions and photoredox catalysis. zioc.ru These advancements have expanded the synthetic chemist's toolbox, enabling the efficient synthesis of previously inaccessible molecules. zioc.rudiva-portal.org

The importance of organophosphorus compounds is underscored by their presence in numerous pharmaceuticals, agrochemicals, and advanced materials. zioc.rubeilstein-journals.org For instance, structures containing both phosphorus and nitrogen are found in drugs such as fosazepam (B1210111) and brigatinib. zioc.ru Furthermore, organophosphorus compounds are widely used as ligands in catalysis and as key reagents in fundamental organic reactions like the Wittig reaction and its variations. zioc.rudiva-portal.org The development of general and convenient methods for the synthesis of N-containing organophosphorus compounds remains an active area of research, highlighting the ongoing demand for novel synthetic strategies. zioc.ru

Overview of Phosphinic Acid Derivatives as Important Chemical Entities

Phosphinic acids and their derivatives, characterized by a phosphorus atom double-bonded to one oxygen atom and single-bonded to two carbon atoms or one carbon and one hydrogen atom, represent a significant class of organophosphorus compounds. cd-bioparticles.netkent.ac.uk These compounds are recognized as crucial building blocks and intermediates in synthetic organic chemistry. semanticscholar.org Their unique structural features and reactivity make them valuable in the synthesis of fine chemicals, plant protecting agents, and pharmaceuticals. semanticscholar.orgnih.gov

The phosphinic acid moiety is particularly noteworthy for its role in medicinal chemistry, where it has been successfully incorporated into a variety of biologically active molecules. cd-bioparticles.netnih.govresearchgate.net Phosphinic acid derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-HIV, and antimicrobial properties. nih.gov Their ability to act as stable mimics of tetrahedral transition states in enzymatic reactions makes them potent enzyme inhibitors. kent.ac.ukresearchgate.net This has led to their extensive investigation as inhibitors for various enzymes, such as metalloproteinases and proteases. cd-bioparticles.netresearchgate.net Beyond medicine, phosphinic derivatives are utilized in materials science for the creation of phosphorus-containing polymers and flame retardants, imparting desirable properties like enhanced thermal stability. cd-bioparticles.net

Historical Context of Phosphinic Acid Research and Recent Advances

The study of phosphinic acids dates back to the 19th century, with early work laying the foundation for understanding their fundamental properties and reactivity. mdpi.com Historically, the synthesis of phosphinic acids often involved harsh reaction conditions. organic-chemistry.org However, the field has evolved significantly, with a continuous drive towards the development of milder, more efficient, and environmentally friendly synthetic methods. beilstein-journals.orgsemanticscholar.org

Recent years have witnessed remarkable progress in phosphinic acid research, driven by the increasing demand for these compounds in various scientific disciplines. nih.gov Modern synthetic approaches have focused on improving efficiency and functional group tolerance. For example, palladium-catalyzed reactions have enabled the straightforward synthesis of monosubstituted phosphinic acids from readily available starting materials. organic-chemistry.org Microwave-assisted synthesis has also emerged as a powerful tool, allowing for the direct esterification of phosphinic acids under solvent-free conditions, a transformation that is challenging with conventional heating. semanticscholar.orgresearchgate.net Furthermore, the development of electrochemical methods and the use of aryne precursors represent cutting-edge strategies for the synthesis of organophosphorus compounds, including phosphinic acid derivatives. beilstein-journals.orgrsc.orgorganic-chemistry.org These recent advances have not only expanded the accessibility of known phosphinic acids but have also opened doors to novel structures with unique properties and potential applications. nih.govnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C6H15O3P |

|---|---|

Molecular Weight |

166.16 g/mol |

IUPAC Name |

butyl(ethoxy)phosphinic acid |

InChI |

InChI=1S/C6H15O3P/c1-3-5-6-10(7,8)9-4-2/h3-6H2,1-2H3,(H,7,8) |

InChI Key |

RDKFCARAWNLFDR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCP(=O)(O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Butyl Ethoxy Phosphinic Acid and Analogous Phosphinates

Traditional Synthetic Routes to Phosphinic Esters

Conventional methods for synthesizing phosphinic esters have been well-established for decades. These routes typically involve the use of reactive phosphorus species and have been instrumental in the development of organophosphorus chemistry.

Esterification of Phosphinic Chlorides with Alcohols

The reaction of phosphinic chlorides with alcohols or phenols represents one of the most common and traditional methods for preparing phosphinates. rsc.orgresearchgate.netresearchgate.net This method is advantageous due to its broad applicability and generally mild reaction conditions. The reaction proceeds via a nucleophilic attack of the alcohol on the electrophilic phosphorus atom of the phosphinic chloride, leading to the formation of the corresponding ester and hydrogen chloride. libretexts.orgmasterorganicchemistry.com To neutralize the liberated HCl, a tertiary amine is typically added to the reaction mixture. benthamdirect.com

The general mechanism involves the alcohol's oxygen atom attacking the phosphorus center, followed by the elimination of a chloride ion. The presence of a base facilitates the deprotonation of the alcohol and scavenges the HCl byproduct, driving the reaction to completion.

Table 1: Examples of Phosphinate Synthesis via Esterification of Phosphinic Chlorides

| Phosphinic Chloride | Alcohol | Base | Solvent | Product | Yield |

| Methylphenylphosphinyl chloride | n-Butanol | Triethylamine (B128534) | Apolar | n-Butyl methylphenylphosphinate | High |

| Diphenylphosphinic chloride | Ethanol (B145695) | Pyridine | Dichloromethane | Ethyl diphenylphosphinate | Good |

This table is illustrative and compiled from general descriptions of the method. benthamdirect.comsemanticscholar.org

Alkylating Esterification of Phosphinic Acids via Alkali Salts and Alkyl Halides

Another classical approach involves the alkylation of phosphinic acids. mdpi.com In this two-step process, the phosphinic acid is first deprotonated with a base, such as an alkali metal hydroxide (B78521) or carbonate, to form a more nucleophilic phosphinate salt. This salt is then reacted with an alkyl halide to yield the desired phosphinic ester. nih.gov

This method is particularly useful for preparing esters from less reactive alkyl halides. benthamdirect.com The reaction is a nucleophilic substitution where the phosphinate anion displaces the halide from the alkylating agent. Phase transfer catalysts can be employed to facilitate the reaction between the aqueous phosphinate salt and the organic alkyl halide. researchgate.netbenthamdirect.com

Research has shown that this method can be performed under solvent-free and microwave conditions, using K2CO3 as the base, to afford cyclic phosphinates in high yields of 85-95%. benthamdirect.com The combination of microwave irradiation and phase transfer catalysis is particularly beneficial when using alkyl halides of normal or decreased reactivity. researchgate.netbenthamdirect.com

Alcoholysis (Transesterification) of Phosphinates and Phosphinic Anhydrides

Transesterification, or alcoholysis, is a process where an existing phosphinate ester is reacted with a different alcohol, typically in the presence of a catalyst, to exchange the alkoxy group. mdpi.comnih.gov This method is an equilibrium-driven process and is often used to convert a more readily available ester into a different one. The reaction can be catalyzed by acids, bases, or metal catalysts.

Stereoselective transesterification has been demonstrated with P-chirogenic phosphinates using lithium alkoxides, proceeding with inversion of configuration at the phosphorus atom. nih.gov This method is suitable for primary, secondary, and tertiary alcohols. nih.gov Alkyl esters of phosphinic acid can undergo rapid transesterification at room temperature with various aliphatic alcohols. rsc.org Microwave assistance has also been successfully applied to the transesterification of H-phosphinates. mdpi.com

Modern and Green Chemistry Approaches in Phosphinate Synthesis

In response to the growing demand for sustainable chemical processes, modern synthetic methodologies have focused on improving efficiency, reducing waste, and avoiding hazardous reagents. rsc.orgbioengineer.orgsciencedaily.com These "green" approaches are becoming increasingly important in the synthesis of phosphinates. researchgate.netresearchgate.net

Direct Esterification of Phosphinic Acids under Microwave Irradiation

While phosphinic acids are generally resistant to direct esterification with alcohols under conventional thermal conditions, the use of microwave (MW) irradiation has emerged as a powerful tool to facilitate this transformation. rsc.orgnih.gov It has been shown that esterifications that result in maximum conversions of only 12-15% with traditional heating can proceed efficiently under microwave irradiation. rsc.orgnih.gov

This method often does not require an additional solvent and is considered atom-efficient. semanticscholar.org The beneficial effect of microwaves makes this reaction possible, overcoming the high activation enthalpy (102–161 kJ mol−1) that kinetically controls these esterifications under thermal conditions. rsc.org For instance, cyclic phosphinic acids have been successfully esterified with various alcohols in yields of 45-60% at around 200 °C using a 15-fold excess of the alcohol under MW conditions. benthamdirect.com The addition of ionic liquids can further promote the reaction. mdpi.com

Table 2: Microwave-Assisted Direct Esterification of Phenyl-H-Phosphinic Acid with Various Alcohols

| Alcohol | Temperature (°C) | Yield (%) |

| Ethyl alcohol | 160-200 | 73-90 |

| Propyl alcohol | 160-200 | 73-90 |

| Butyl alcohol | 160-200 | 73-90 |

| Pentyl alcohol | 160-200 | 73-90 |

| Octyl alcohol | 160-200 | 73-90 |

Data sourced from a study on the MW-assisted direct esterification of phenyl-H-phosphinic acid. mdpi.com

Activation of Phosphinic Acids for Esterification (e.g., using Carbodiimides, T3P®)

To circumvent the low reactivity of phosphinic acids in direct esterification, various activating agents can be employed. These reagents convert the phosphinic acid into a more reactive intermediate, which then readily reacts with an alcohol.

Carbodiimides: Dicyclohexylcarbodiimide (B1669883) (DCC) is a well-known activating agent that facilitates the esterification of phosphinic acids with alcohols and phenols. researchgate.net This method is efficient and shows good functional-group tolerance, allowing for the synthesis of a broad range of phosphinates with moderate to excellent yields. researchgate.net Other carbodiimides, such as diisopropylcarbodiimide (DIC), are also effective. acs.orgnih.gov

Propylphosphonic Anhydride (B1165640) (T3P®): T3P® is a powerful coupling agent used for dehydration condensation reactions, including the esterification of phosphinic acids. researchgate.netrxweb-prd.com The reaction can be carried out under mild conditions and exhibits excellent functional group tolerance. researchgate.net Esterifications using T3P® are often fast and efficient at room temperature when using 1.1 equivalents of the reagent. researchgate.net In some cases, microwave conditions with a lower equivalence of T3P® (0.66 equivalents) at 85 °C are also effective. researchgate.net Theoretical calculations have shown that in the presence of T3P®, the derivatization of cyclic phosphinic acids becomes significantly more exothermic. eurekaselect.comresearchgate.net

Table 3: Comparison of Activating Agents for Phosphinic Acid Esterification

| Activating Agent | Typical Conditions | Advantages |

| Dicyclohexylcarbodiimide (DCC) | Room temperature | High efficiency, good functional group tolerance researchgate.net |

| Propylphosphonic Anhydride (T3P®) | 25 °C or 85 °C (MW) | Fast, efficient, mild conditions researchgate.net |

This table summarizes information from multiple sources describing the use of these activating agents.

Phase Transfer Catalysis in Phosphinate Synthesis

Phase transfer catalysis (PTC) has emerged as a powerful technique in organic synthesis, facilitating reactions between reactants in immiscible phases. researchgate.netnbinno.com This methodology is particularly advantageous in phosphorus chemistry for its ability to enhance reaction rates and yields under mild conditions, often eliminating the need for anhydrous or expensive polar a-protic solvents. researchgate.netnbinno.com In the synthesis of phosphinates, PTC enables the transfer of a reactive anion from an aqueous phase to an organic phase where the substrate is dissolved. nbinno.com

The fundamental principle involves a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which pairs with the phosphinate anion. nbinno.com The lipophilic nature of the catalyst's cation allows the ion pair to traverse the phase boundary into the organic solvent. nbinno.com Once in the organic phase, the "naked" and highly reactive phosphinate anion can readily participate in nucleophilic substitution or addition reactions. nbinno.com

A key application of PTC in this context is the diastereoselective phospha-Michael reaction. For instance, the addition of phosphinate nucleophiles to β,β-disubstituted alkenyl ketones can be achieved with high diastereoselectivity using a phase transfer catalyst. nih.gov This approach allows for the control of the relative configuration of both the carbon and phosphorus chiral centers, leading to the formation of phosphinates with adjacent asymmetric quaternary carbons. nih.gov The choice of the phase transfer catalyst is a tunable parameter that can influence the transfer of chirality during the reaction. nih.gov

Table 1: Phase Transfer Catalysis in Diastereoselective Michael Addition nih.gov

| Entry | Michael Acceptor (R¹) | Phosphinate (R²) | Product | Diastereomeric Ratio |

|---|---|---|---|---|

| 1 | Phenyl | Adamantyl | 3c | >95:5 |

| 2 | Phenyl | tert-Butyl | 3d | >95:5 |

| 3 | 4-Methoxyphenyl | tert-Butyl | 3f | 93:7 |

Addition Reactions for P-C Bond Formation

The formation of a phosphorus-carbon (P-C) bond is a fundamental transformation in the synthesis of phosphinic acid derivatives. Addition reactions, where a P-H group adds across an unsaturated carbon-carbon bond, represent an atom-economical approach to this goal.

Hydrophosphinylation of Unsaturated Compounds (e.g., Alkenes, Alkynes, Terminal Acetylenes)

Hydrophosphinylation involves the addition of the H-P=O group of a phosphinic acid or its ester across a carbon-carbon multiple bond. nih.govnih.gov This reaction can be initiated by free radicals or catalyzed by transition metals, providing a direct route to functionalized organophosphorus compounds like butyl(ethoxy)phosphinic acid. nih.govnih.gov

The radical-mediated hydrophosphinylation of alkenes and alkynes is a well-established method. organic-chemistry.org For example, ethyl phosphinate can add to various unsaturated compounds under thermal conditions using an initiator like AIBN to produce H-phosphinates in good yields. organic-chemistry.org Microwave-assisted hydrophosphinylation of unactivated alkenes with phosphinic acid and its derivatives has also been developed as a metal- and initiator-free method that proceeds via a radical mechanism. organic-chemistry.org

Metal-catalyzed hydrophosphinylation offers an alternative with different selectivities. Various palladium catalysts have been shown to promote the addition of hypophosphorous derivatives to alkenes and alkynes, resulting in good yields under mild conditions. organic-chemistry.org Monosubstituted and gem-disubstituted alkenes are generally excellent substrates for these reactions. nih.gov

Michael Addition Strategies (e.g., with Acrylates)

The phospha-Michael addition is a conjugate addition of a phosphorus nucleophile to an α,β-unsaturated carbonyl compound, such as an acrylate. rsc.orgresearchgate.net This reaction is a cornerstone for P-C bond formation and is typically catalyzed by a base. rsc.org The addition of H-phosphonates to unsaturated esters, amides, and nitriles is widely documented, and its effectiveness depends on the structure of the Michael acceptor, the substituents on the phosphorus atom, and the reaction conditions. rsc.org

For instance, the addition of dimethyl or diethyl phosphonates to acrylamide (B121943) proceeds smoothly in the presence of a strong organic base like DBU. rsc.org However, for less reactive acceptors like acrylonitrile, a different catalytic system, such as KOH on alumina, may be required. rsc.org

In the context of phosphinates, diastereoselective Michael additions have been developed. As mentioned previously, phase transfer catalysis can be employed to achieve high diastereoselectivity in the addition of phosphinates to alkenyl ketones. nih.gov Phosphine (B1218219) catalysts have also been utilized for Michael additions, offering a valuable alternative to base- and metal-catalyzed reactions due to their broader applicability and good yields in neutral media. organic-chemistry.org

Transition-Metal-Catalyzed Approaches

Transition-metal catalysis has revolutionized the formation of P-C bonds, offering efficient and selective pathways that are often difficult to achieve through traditional methods. Palladium, in particular, has proven to be a versatile catalyst for these transformations.

Hirao Reaction and P-C Bond Formation

The Hirao reaction is a palladium-catalyzed cross-coupling of a P(O)H compound, such as a dialkyl phosphite (B83602) or an H-phosphinate, with an aryl or vinyl halide to form a P-C bond. wikipedia.orgtaylorfrancis.com Originally developed for the synthesis of phosphonates, this reaction has been extended to the preparation of phosphinates and tertiary phosphine oxides. researchgate.netnih.gov

The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. researchgate.net This is followed by a ligand exchange with the deprotonated phosphorus nucleophile. The final step is a reductive elimination that forms the desired P-C bond and regenerates the Pd(0) catalyst. researchgate.net A variety of palladium catalysts and ligands can be used, and the reaction conditions can be tuned for different substrates. nih.govnih.gov For example, the use of Pd(OAc)₂ with a dppf ligand has been shown to be an efficient system for the coupling of various aryl and heteroaryl halides. nih.gov

Table 2: Examples of Hirao Reaction Conditions nih.govnih.gov

| Catalyst System | Base | Solvent | Substrates |

|---|---|---|---|

| Pd(PPh₃)₄ | Triethylamine | Toluene or neat | Aryl/vinyl halides and dialkyl phosphites |

| Pd(OAc)₂/dppf | Triethylamine | Not specified | Chloroarenes and diethylphosphite |

Palladium-Catalyzed Arylation and Cross-Coupling Reactions

Beyond the Hirao reaction, palladium catalysis is widely used for the cross-coupling of H-phosphinate esters with various organic electrophiles. A significant advancement in this area is the development of a general method for the palladium-catalyzed cross-coupling of H-phosphinates with chloroarenes and chloroheteroarenes. acs.orgnih.gov This was a notable achievement as it addressed a long-standing challenge in P-C bond formation. acs.org

Solid-phase synthesis has also benefited from palladium catalysis. A palladium-catalyzed coupling of aryl iodides with hypophosphorous acid derivatives on a solid support has been developed. nih.gov This approach provides a broad entry into a class of polar phosphinate compounds that are otherwise difficult to handle using traditional solution-phase synthesis. nih.gov

Furthermore, a novel palladium-catalyzed oxidative cross-coupling reaction between aryl pinacol (B44631) boronates and H-phosphonates has been reported. rsc.org This method proceeds in the absence of bases and ligands, using an oxidant like silver carbonate, and offers an environmentally friendly route to arylphosphorus compounds. rsc.org

Copper-Catalyzed P-Arylation

Copper-catalyzed cross-coupling reactions represent an efficient and economical approach for the formation of phosphorus-carbon bonds, particularly for the synthesis of arylphosphinates. This method involves the reaction of a P-H containing compound, such as an H-phosphinate, with an aryl halide or a related arylating agent. The use of commercially available and inexpensive copper catalysts makes this an attractive alternative to palladium-catalyzed systems. acs.orgresearchgate.net

Research has demonstrated that the efficiency of these coupling reactions can be significantly enhanced by using specific ligands. For instance, proline and pipecolinic acid have been successfully employed as ligands to promote the copper-catalyzed P-arylation of various organophosphorus compounds, including those leading to arylphosphinates. acs.orgnih.gov This method provides a direct entry to arylphosphinates from readily available starting materials. The reaction generally proceeds smoothly, tolerating a range of functional groups. researchgate.net

Another effective approach utilizes diaryliodonium salts as highly reactive and nontoxic arylating agents. organic-chemistry.org A copper-catalyzed reaction between phosphorus nucleophiles and these salts can deliver P-arylated products in high yields within very short reaction times, often at room temperature. organic-chemistry.org Optimization studies have identified catalysts like cuprous chloride (CuCl) in conjunction with a base such as triethylamine (Et₃N) as providing excellent results. organic-chemistry.org When unsymmetrical diaryliodonium salts are used, the nucleophilic substitution tends to occur on the more sterically hindered or electron-deficient aromatic ring. organic-chemistry.org

| Phosphorus Source | Arylating Agent | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Dibutyl Phosphite | Aryl Iodide | CuI / DMEDA | - | - | Smooth Reaction | researchgate.net |

| Phosphorus Nucleophile | Diaryliodonium Salt | CuCl | Et₃N | CH₂Cl₂ | Up to 98% | organic-chemistry.org |

| H-Phosphinate | Aryl Iodide | CuI / Proline | - | - | Good | acs.orgnih.gov |

Oxidation of Phosphorus(III) Precursors (e.g., Secondary Phosphine Oxides, Phosphinites)

The oxidation of trivalent phosphorus precursors is a fundamental method for synthesizing phosphinic acids and their derivatives. Secondary phosphine oxides (SPOs) are common precursors in this context. wikipedia.org SPOs exist in a tautomeric equilibrium between the pentavalent oxide form (R₂P(O)H) and the trivalent phosphinous acid form (R₂POH). wikipedia.orgresearchgate.net This equilibrium allows the phosphorus center to act as a nucleophile, but for the synthesis of phosphinic acids, the focus is on the oxidation of the phosphorus atom.

The oxidation of phosphines can be achieved using various oxidizing agents. While many trialkylphosphines are sensitive to air, atmospheric oxygen is often sufficient to convert them to their corresponding oxides. wikipedia.orgnih.gov However, for more controlled and cleaner reactions, specific reagents are employed. Hydrogen peroxide is a common and effective oxidant for converting less basic phosphines into phosphine oxides. wikipedia.org

Careful control of reaction conditions is crucial. For example, crystalline secondary phosphine oxides have been successfully isolated from the controlled oxidation of di-n-butylphosphine and di-n-octylphosphine using air in isopropyl alcohol at elevated temperatures. bohrium.com A novel and simplified method involves the surface-assisted selective air oxidation of phosphines. In this technique, phosphines are adsorbed onto activated carbon and then exposed to air, leading to a clean conversion to the corresponding phosphine oxides, which can then be recovered in good yields. acs.org This process is advantageous as it avoids the need for potentially hazardous oxidizing agents like hydrogen peroxide. nih.govacs.org

| Precursor | Oxidizing Agent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Trialkylphosphine | Air (O₂) | Room Temperature | Tertiary Phosphine Oxide | wikipedia.org |

| Methyldiphenylphosphine | Hydrogen Peroxide (H₂O₂) | Standard Conditions | Tertiary Phosphine Oxide | wikipedia.org |

| Di-n-butylphosphine | Air (O₂) | Isopropyl Alcohol, 70°C | Secondary Phosphine Oxide | bohrium.com |

| Adsorbed Tertiary Phosphines | Air (O₂) | Adsorbed on Activated Carbon | Tertiary Phosphine Oxide | acs.org |

Synthesis via Phosphine Dihalide Hydrolysis and Subsequent Esterification

A classical route to phosphinic acids and their esters involves the hydrolysis of phosphorus halides. The hydrolysis of phosphorus(V) dihalides (R₃PCl₂) or chlorophosphines (R₂PCl) readily affords the corresponding phosphine oxides. wikipedia.org For instance, the hydrolysis of chlorodiphenylphosphine (B86185) is a direct method to produce diphenylphosphine (B32561) oxide. wikipedia.org Similarly, starting with an alkyldichlorophosphine (RPCl₂), controlled hydrolysis can yield an alkylphosphinic acid.

Once the phosphinic acid (e.g., butylphosphinic acid) is obtained, a subsequent esterification step is required to produce the target ester, such as this compound. The esterification of phosphinic acids can be achieved through various standard methods. While direct esterification by heating with an alcohol can be challenging, it is often facilitated under microwave irradiation, which can drive the reaction without the need for an additional solvent. scispace.com

The most general and widely applied procedure for preparing phosphinic acids from their esters is hydrolysis using a concentrated acid solution, such as hydrochloric acid, at reflux. nih.govmdpi.com The reverse reaction, esterification, is therefore a key step in synthesizing phosphinate esters from the acids generated via hydrolysis of phosphine dihalides.

Deprotonation and Alkylation of H-Phosphinate Esters

The direct alkylation of H-phosphinate esters is a powerful and versatile method for forming a second phosphorus-carbon bond, allowing for the synthesis of asymmetrically substituted phosphinates like this compound. nih.govacs.org This strategy begins with an H-phosphinate ester, such as ethyl phosphinate, which possesses a P-H bond.

The core of the method is the deprotonation of the H-phosphinate ester using a strong, non-nucleophilic base. nih.govorganic-chemistry.org Lithium hexamethyldisilazide (LiHMDS or LHMDS) has proven to be particularly effective for this purpose, typically used at low temperatures (-78°C) to generate the corresponding lithium phosphinate anion. nih.govacs.org This resulting anion is a potent nucleophile that can then react with a wide range of electrophiles, including primary and secondary alkyl halides. nih.govacs.org For the synthesis of this compound, the lithium salt of ethyl phosphinate would be reacted with an appropriate butyl halide (e.g., butyl iodide or butyl bromide).

This approach is noted for its generality and simplicity, providing moderate to good isolated yields. nih.govacs.orgorganic-chemistry.org It represents a viable alternative to other methods like the Arbuzov-like silylation methodology. nih.gov Notably, this method has achieved the first successful alkylations of H-phosphinates with less reactive electrophiles such as a primary alkyl chloride and a secondary alkyl iodide. nih.gov

| H-Phosphinate Ester | Base | Electrophile | Temperature | Result | Reference |

|---|---|---|---|---|---|

| Various H-phosphinates | LiHMDS | Primary Alkyl Chloride | Low Temperature | Successful Alkylation | nih.govacs.org |

| Various H-phosphinates | LiHMDS | Secondary Alkyl Iodide | Low Temperature | Successful Alkylation | nih.govacs.org |

| Various H-phosphinates | LiHMDS | Wide range of electrophiles | Low Temperature | Moderate to good yields | organic-chemistry.orgresearchgate.net |

Utilization of Silylated Phosphorus Reagents (e.g., Bis(trimethylsilyl)phosphonite)

Silylated phosphorus reagents offer a distinct and highly useful pathway for the synthesis of phosphinic acid derivatives. These reagents, such as silylated phosphites, serve as versatile nucleophiles in a variety of transformations. acs.org An alternative to the direct alkylation of H-phosphinates involves first silylating the phosphinic acid, followed by an Arbuzov-like reaction with an alkyl halide. nih.gov

The use of reagents like bis(trimethylsilyl)phosphonite is particularly effective for forming P-C bonds through reactions with carbonyl compounds and in conjugate addition reactions. acs.org For example, the reaction of a silylated phosphite with an aldehyde or ketone, after a desilylation workup, can yield α-hydroxyphosphinates. Similarly, their addition to α,β-unsaturated systems provides access to functionalized phosphinates. This methodology leverages the reactivity of the silicon-phosphorus bond and provides a powerful tool for constructing complex organophosphorus molecules.

Chemoenzymatic and Stereoselective Synthesis of Phosphinic Acid Derivatives

The synthesis of phosphinic acid derivatives where the phosphorus atom is a stereocenter presents a significant challenge. Chemoenzymatic and other stereoselective methods aim to control this stereochemistry. Nature provides inspiration through the biosynthesis of phosphinic acid natural products like phosphinothricin, which is the only known natural product containing a C-P-C bond motif. nih.govnih.gov The study of the enzymatic pathways that construct these molecules reveals highly specific and efficient biocatalysts that could potentially be harnessed for synthetic applications. nih.gov

In the laboratory, stereoselective synthesis often relies on the resolution of racemic mixtures or the use of chiral auxiliaries. One successful approach for obtaining enantiopure P-stereogenic secondary phosphine oxides involves classical resolution. nih.gov This can be achieved by forming diastereomeric complexes with chiral resolving agents, such as TADDOL derivatives. After separation of the diastereomers, the optically active SPOs can be liberated. nih.gov

These enantiopure SPOs are valuable intermediates that can undergo subsequent stereospecific transformations. For example, the alkylation of a metalated, enantiopure secondary phosphine oxide (a Michaelis-Becker type reaction) can proceed with retention or inversion of configuration at the phosphorus center, depending on the conditions, to yield P-stereogenic tertiary phosphine oxides. nih.gov This allows for the synthesis of a variety of optically active phosphinic acid derivatives.

Mechanistic Investigations of Reactions Involving Butyl Ethoxy Phosphinic Acid and Analogues

Reaction Pathways and Intermediates in Esterification and Hydrolysis

The esterification of phosphinic acids and the hydrolysis of their corresponding esters are fundamental transformations. The hydrolysis of phosphinates can proceed under both acidic and basic conditions, often involving nucleophilic attack at the electrophilic phosphorus center. nih.gov

Under acidic conditions, the hydrolysis of phosphinate esters is catalyzed by protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. This is followed by the nucleophilic attack of a water molecule. For instance, the acidic hydrolysis of a β-carboxamido-substituted phosphinic acid ester using trifluoroacetic acid in an aqueous medium proceeds rapidly and gently to yield the corresponding phosphinic acid quantitatively. nih.gov

Alkaline hydrolysis, on the other hand, typically involves the direct attack of a hydroxide (B78521) ion on the phosphorus atom. This process can be significantly influenced by steric hindrance around the phosphorus center. Studies on a series of ethyl phosphinates have shown that sterically hindered esters, such as ethyl di-tert-butylphosphinate, hydrolyze at a much slower rate compared to less hindered analogues like ethyl diisopropylphosphinate. nih.gov The reaction generally proceeds through a pentacoordinate intermediate or transition state.

Esterification of phosphinic acids can be achieved through various methods, including reactions with orthoesters. nih.govresearchgate.net The mechanism is believed to involve the formation of a key intermediate, an ester of the phosphinic acid, which then transforms into the final product. nih.gov The selective mono-esterification of phosphonic acids, a related class of compounds, has been achieved using orthoesters, where temperature plays a critical role in determining the outcome (mono- versus di-esterification). nih.govresearchgate.net

A plausible pathway for these transformations is detailed in the table below, outlining the key steps and intermediates.

| Reaction | Conditions | Proposed Key Steps & Intermediates |

| Acid-Catalyzed Hydrolysis | Aqueous Acid (e.g., TFA, HCl) | 1. Protonation of the phosphoryl oxygen. 2. Nucleophilic attack by water on the phosphorus atom. 3. Formation of a pentacoordinate intermediate. 4. Elimination of the alcohol to give the phosphinic acid. nih.govbeilstein-journals.org |

| Base-Catalyzed Hydrolysis | Aqueous Base (e.g., NaOH) | 1. Nucleophilic attack by hydroxide ion on the phosphorus atom. 2. Formation of a pentacoordinate intermediate/transition state. 3. Elimination of the alkoxide leaving group. nih.gov |

| Esterification with Orthoesters | Trialkyl Orthoacetate | 1. Initial reaction of the phosphinic acid with the orthoester. 2. Formation of an intermediate dialkoxy ester derivative. 3. Irreversible transformation to the final ester product. nih.gov |

Computational Chemistry and Theoretical Modeling of Reaction Energetics

Theoretical modeling has become an indispensable tool for elucidating the complex reaction mechanisms and energetics of organophosphorus compounds. researchgate.net Computational studies provide detailed insights into transition states and intermediates that may be difficult to observe experimentally.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a popular hybrid functional that combines Hartree-Fock theory with DFT, often providing a good balance between accuracy and computational cost for organic and organophosphorus systems. scirp.orginpressco.com

DFT calculations using functionals like B3LYP have been successfully applied to:

Optimize the geometries of reactants, transition states, and products. inpressco.comresearchgate.net

Calculate vibrational frequencies to confirm the nature of stationary points (minima or transition states). inpressco.com

Investigate the energy profiles of reaction pathways, such as those in esterification and hydrolysis. researchgate.net

Study the stability of various conformations and intermediates in reactions involving phosphonic and phosphinic acids. researchgate.netrsc.org

For example, DFT calculations have been used to model the interaction between phosphonic acids and other molecules, predicting preferred binding sites and geometries, which is analogous to the study of substrate-reagent interactions in a reaction. scirp.orgresearchgate.net

The activation enthalpy (ΔH‡) is a critical parameter derived from computational studies that quantifies the energy barrier of a reaction. It is a key factor in determining the reaction rate. Theoretical calculations can provide valuable estimates of these barriers, helping to explain experimental observations and predict reactivity.

Stereochemical Aspects of Phosphinic Acid Derivative Synthesis and Transformations

The phosphorus atom in phosphinic acid derivatives like Butyl(ethoxy)phosphinic acid is a stereogenic center when the two organic substituents and the two oxygen atoms (one hydroxyl/alkoxy and one phosphoryl) are considered in a tetrahedral arrangement. The stereochemical outcome of reactions at this center is of significant interest, particularly in the synthesis of biologically active molecules where specific stereoisomers are required. nih.govresearchgate.net

Reactions at a stereogenic phosphorus center can proceed with either retention or inversion of configuration, or with racemization. The outcome is highly dependent on the reaction mechanism.

Inversion of Configuration: This is characteristic of a bimolecular nucleophilic substitution (SN2-type) mechanism at the phosphorus atom. The nucleophile attacks the phosphorus center from the side opposite to the leaving group, leading to an inversion of the tetrahedral geometry, similar to the Walden inversion at a carbon center. For example, the reaction of optically active phosphinates with nucleophiles like amines or alcohols under certain conditions has been shown to proceed with complete inversion of configuration at the phosphorus atom. mdpi.com

The nature of the attacking nucleophile and the electrophilic substrate significantly influences the stereoselectivity of reactions at the phosphorus center. nih.govmdpi.com Chiral catalysts, such as chiral phosphoric acids, can create a chiral environment around the reactants, directing the nucleophilic or electrophilic attack to one face of the molecule, thereby inducing high enantioselectivity. acs.org

In the synthesis of α-amino-C-phosphinic acids, the addition of H-phosphinates to chiral imines can generate two new stereogenic centers. nih.govresearchgate.net The diastereoselectivity of such additions is governed by the facial selectivity of the nucleophilic attack on the prochiral C=N bond, which can be controlled by the existing stereocenter in the imine or by a chiral catalyst. nih.govacs.org Similarly, the choice of electrophile in alkylation reactions of P-chiral phosphinate anions determines the stereochemical outcome. The interplay between steric and electronic effects of both the nucleophile and the electrophile dictates the preferred transition state geometry, ultimately controlling the stereoselectivity of the C-P or P-O bond formation.

A summary of stereochemical outcomes is presented below.

| Reaction Type | Typical Mechanism | Observed Stereochemical Outcome | Influencing Factors |

| Nucleophilic Substitution at P | SN2-type at Phosphorus | Inversion of Configuration | Nature of nucleophile and leaving group. mdpi.com |

| Addition to Imines | Nucleophilic Addition | Diastereoselection | Chirality of the imine; presence of a chiral catalyst. nih.govresearchgate.net |

| Double Displacement | Two consecutive SN2 steps | Net Retention of Configuration | Enzyme-catalyzed pathways. nih.gov |

Tautomerism Studies of H-Phosphinates and Related Compounds

H-phosphinates, including this compound, are characterized by the presence of a prototropic tautomeric equilibrium. This equilibrium involves the interconversion between a pentavalent, tetracoordinated phosphoryl form (>P(O)H) and a trivalent, hydroxy form (>P-OH). nih.govresearchgate.net The reactivity of these compounds is significantly influenced by the position of this equilibrium, as the two tautomers exhibit distinct chemical properties. nih.gov

The pentavalent tautomer, this compound, possesses a phosphorus-hydrogen bond and a phosphoryl group. In contrast, the trivalent tautomer, butyl(ethoxy)phosphinous acid, features a phosphorus atom with a lone pair of electrons and a hydroxyl group. The trivalent form is generally more nucleophilic and can participate in reactions such as coordination with transition metals. nih.gov

Computational studies on a range of H-phosphinates have elucidated the factors governing the stability of these two forms. nih.gov The nature of the substituents on the phosphorus atom plays a crucial role. Electron-donating groups, such as the butyl and ethoxy groups in this compound, tend to stabilize the pentavalent form, shifting the equilibrium in its favor. Conversely, electron-withdrawing substituents promote the stability of the trivalent tautomer. nih.govresearchgate.net

The intramolecular proton transfer from phosphorus to oxygen has been modeled and found to have a high activation barrier, suggesting that this pathway is unlikely under normal conditions. nih.gov Instead, intermolecular mechanisms, potentially involving dimerization or the participation of solvent molecules, are considered more plausible routes for the tautomeric interconversion.

Table 1: Expected Tautomeric Equilibrium Position for this compound

| Tautomer | Structure | Expected Predominance | Rationale |

| Pentavalent Form | O=P(H)(butyl)(ethoxy) | High | Electron-donating nature of butyl and ethoxy groups stabilizes the P=O bond. |

| Trivalent Form | HO-P(butyl)(ethoxy) | Low | Less favored due to the electronic properties of the substituents. |

Role of Catalysts and Solvent Effects in Reaction Mechanisms

The mechanisms of reactions involving H-phosphinates like this compound are profoundly influenced by the choice of catalyst and the solvent system employed. These factors can affect not only the reaction rate but also the position of the tautomeric equilibrium, thereby altering the nature of the reactive species.

Catalysts:

While specific catalytic systems for reactions of this compound are not extensively detailed in the available research, general principles of catalysis in organophosphorus chemistry apply. Acid and base catalysis are common in reactions involving phosphinates. For instance, the hydrolysis of phosphinate esters can be catalyzed by both acids and bases. kent.ac.uk

In the context of synthesis, patent literature describes methods for preparing alkyl phosphinates that involve catalysts. For example, the preparation of H-phosphonates from phosphinates can be achieved in the presence of a metal catalyst. google.com It is plausible that similar catalytic approaches could be utilized in reactions involving this compound, for example, in esterification or alkylation reactions.

Solvent Effects:

The solvent plays a critical role in the reactivity of phosphinates. nih.govchemrxiv.org Solvent properties such as polarity, proticity, and hydrogen-bonding capability can influence the stability of reactants, transition states, and products, thereby affecting reaction kinetics. nih.govchemrxiv.org

In reactions involving a change in charge distribution during the formation of the transition state, polar solvents can have a significant impact. For instance, the solvolysis of phosphinate esters is sensitive to solvent polarity. nih.gov A move from a non-polar to a polar solvent can lead to a dramatic acceleration of certain reactions, often due to the stabilization of a charged transition state. nih.gov

Furthermore, the solvent can influence the tautomeric equilibrium of H-phosphinates. A logarithmic relationship has been observed between the stability of the tautomers and the relative permittivity of the solvent medium. nih.gov For some H-phosphinates with electron-withdrawing groups, an increase in the donating ability of the solvent can shift the equilibrium towards the trivalent phosphinous acid form. researchgate.net

For this compound, it can be anticipated that polar aprotic solvents might enhance the rate of reactions where a more polar transition state is involved. The choice of solvent could also subtly influence the concentration of the more reactive trivalent tautomer, although this effect is expected to be less pronounced than for H-phosphinates bearing electron-withdrawing groups.

Table 2: Anticipated Solvent Effects on Reactions of this compound

| Solvent Type | Example Solvents | Expected Effect on Reaction Rate (for a polar transition state) | Rationale |

| Non-polar | Hexane (B92381), Toluene | Slow | Poor stabilization of polar transition states. |

| Polar Aprotic | DMSO, DMF | Fast | Strong stabilization of polar transition states through dipole-dipole interactions. |

| Polar Protic | Water, Ethanol (B145695) | Moderate to Fast | Can stabilize charged species through hydrogen bonding, but may also solvate the nucleophile, reducing its reactivity. |

Advanced Spectroscopic and Analytical Characterization of Butyl Ethoxy Phosphinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of Butyl(ethoxy)phosphinic acid, offering detailed information through various nuclei, primarily ¹H, ¹³C, and ³¹P.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals for the butyl and ethoxy groups, with additional complexity arising from coupling to the phosphorus atom. The acidic proton (P-OH) may be observable as a broad singlet, though its chemical shift and visibility can be highly dependent on the solvent and concentration.

The ethoxy group protons appear as a quartet for the methylene (B1212753) group (-OCH₂-) and a triplet for the methyl group (-CH₃) due to proton-proton coupling (³JHH). Similarly, the butyl group protons show characteristic multiplets. Crucially, protons on carbons adjacent to the phosphorus atom (α-carbons) or separated by one more bond (β-carbons) will exhibit additional splitting due to heteronuclear coupling with the ³¹P nucleus (²JPH and ³JPH, respectively).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Group | Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|---|

| Ethoxy | -O-CH₂-CH₃ | ~1.3 | Triplet (t) | ³JHH ≈ 7 |

| Ethoxy | -O-CH₂-CH₃ | ~4.0 | Doublet of Quartets (dq) | ³JHH ≈ 7, ³JPH ≈ 8 |

| Butyl | -P-CH₂-CH₂-CH₂-CH₃ | ~1.6 - 1.8 | Multiplet (m) | ²JPH, ³JHH |

| Butyl | -P-CH₂-CH₂-CH₂-CH₃ | ~1.4 - 1.6 | Multiplet (m) | ³JPH, ³JHH |

| Butyl | -P-CH₂-CH₂-CH₂-CH₃ | ~1.4 - 1.6 | Sextet | ³JHH |

| Butyl | -P-CH₂-CH₂-CH₂-CH₃ | ~0.9 | Triplet (t) | ³JHH ≈ 7.4 |

Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, six distinct signals are expected, corresponding to the six unique carbon atoms. The chemical shifts are influenced by the electronegativity of adjacent atoms (O, P). A key diagnostic feature is the presence of carbon-phosphorus coupling (JCP), which splits the signals of carbons near the phosphorus atom into doublets. The magnitude of the coupling constant is distance-dependent, with one-bond couplings (¹JCP) being significantly larger than two-bond (²JCP) or three-bond (³JCP) couplings. jeol.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Group | Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ³¹P coupling) | Predicted Coupling Constant (Hz) |

|---|---|---|---|---|

| Ethoxy | -O-CH₂-CH₃ | ~16 | Doublet (d) | ³JCP ≈ 6 |

| Ethoxy | -O-CH₂-CH₃ | ~62 | Doublet (d) | ²JCP ≈ 7 |

| Butyl | -P-CH₂-CH₂-CH₂-CH₃ | ~25 | Doublet (d) | ¹JCP ≈ 135 |

| Butyl | -P-CH₂-CH₂-CH₂-CH₃ | ~24 | Doublet (d) | ²JCP ≈ 7 |

| Butyl | -P-CH₂-CH₂-CH₂-CH₃ | ~24 | Doublet (d) | ³JCP ≈ 6 |

Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions. jeol.comlibretexts.orglibretexts.org

Phosphorus-31 (³¹P) NMR is a highly sensitive and direct method for analyzing organophosphorus compounds due to the 100% natural abundance and spin ½ of the ³¹P nucleus. jeol.comhuji.ac.il The technique is characterized by a wide chemical shift range, which makes it highly sensitive to the electronic environment around the phosphorus atom. huji.ac.iltrilinkbiotech.com For this compound, a phosphinate derivative, the ³¹P chemical shift is expected to appear in a characteristic region of the spectrum.

In a standard proton-decoupled experiment, a pure sample of this compound will exhibit a single, sharp resonance, making ³¹P NMR an excellent tool for purity assessment. huji.ac.il The presence of other phosphorus-containing impurities would be readily apparent as additional peaks. In a proton-coupled spectrum, the single resonance would split into a complex multiplet due to coupling with protons on the adjacent ethoxy and butyl groups.

This compound possesses a stereogenic center at the phosphorus atom, meaning it can exist as a pair of enantiomers. ³¹P NMR spectroscopy provides a rapid and convenient method for determining the enantiomeric excess (ee) of such P-chiral compounds without the need for covalent derivatization. nih.govdoi.org This is achieved by using a chiral solvating agent (CSA). doi.org

Commercially available amino acid derivatives, such as Fmoc-Trp(Boc)-OH, have been shown to be effective CSAs for various chiral phosphorus compounds, including phosphinates. nih.govresearchgate.net The methodology involves adding the CSA to a solution of the racemic or enantiomerically-enriched phosphinic acid. The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer. These diastereomeric complexes have slightly different electronic environments, resulting in the appearance of two distinct, well-resolved signals in the ³¹P NMR spectrum, one for each enantiomer. nih.govresearchgate.net The enantiomeric excess can then be accurately calculated by integrating the relative intensities of these two signals. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₆H₁₅O₃P), the theoretical monoisotopic mass is 166.0759 Da. In electrospray ionization (ESI) positive mode, the compound would typically be observed as the protonated molecule, [M+H]⁺, with a theoretical m/z of 167.0832.

Analysis of the fragmentation pattern provides further structural confirmation. The fragmentation of alkyl organophosphorus compounds often involves cleavage of bonds alpha or beta to the phosphorus atom and rearrangement reactions. nih.govlookchem.com Common fragmentation pathways for the [M+H]⁺ ion of this compound would include:

Loss of the butyl group: Cleavage of the P-C bond, resulting in a fragment corresponding to [M - C₄H₉]⁺.

Loss of butene: A McLafferty-type rearrangement involving the butyl chain, leading to the elimination of butene (C₄H₈) and a fragment corresponding to [M - C₄H₈ + H]⁺.

Loss of the ethoxy group: Cleavage of the P-O bond, yielding a fragment [M - OC₂H₅]⁺.

Loss of ethene: Elimination of C₂H₄ from the ethoxy group, resulting in a fragment [M - C₂H₄ + H]⁺.

Table 3: Predicted HRMS Fragments for this compound [M+H]⁺

| Fragmentation Pathway | Fragment Formula | Theoretical m/z |

|---|---|---|

| Protonated Molecule | [C₆H₁₅O₃P + H]⁺ | 167.0832 |

| Loss of Butene | [C₂H₇O₃P + H]⁺ | 111.0128 |

| Loss of Ethene | [C₄H₁₁O₃P + H]⁺ | 139.0519 |

| Loss of Ethoxy Radical | [C₄H₁₁O₂P]⁺ | 122.0469 |

MALDI-TOF for Supramolecular Assemblies

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for analyzing large molecules and non-covalently bound supramolecular assemblies. In the context of this compound, which has the potential to form hydrogen-bonded dimers or larger aggregates, MALDI-TOF could provide valuable insights.

The analysis involves co-crystallizing the analyte with a matrix compound that strongly absorbs laser energy. A laser pulse irradiates the sample, causing the matrix to desorb and ionize, carrying the intact analyte molecules into the gas phase. These ions are then accelerated into a flight tube, and their mass-to-charge ratio (m/z) is determined by their time of flight.

For this compound, this technique could be used to:

Identify Oligomeric States: Detect the presence of dimers, trimers, or larger clusters held together by intermolecular forces, providing information on the compound's self-assembly behavior.

Confirm Molecular Weight: Verify the molecular weight of the monomeric species with high accuracy.

Characterize Complexes: If this compound is used as a ligand to form coordination complexes or host-guest assemblies, MALDI-TOF can be used to determine the stoichiometry and stability of these larger structures.

Specific experimental data on supramolecular assemblies of this compound studied by MALDI-TOF is not currently available in published research.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of chemical bonds. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for its constituent functional groups. Although a specific experimental spectrum for this compound is not available, the expected absorption ranges can be predicted based on established correlation tables.

Key expected vibrational modes for this compound include:

O-H Stretch: A very broad and strong absorption band is anticipated for the hydroxyl group of the phosphinic acid, typically in the range of 3000-2500 cm⁻¹, characteristic of hydrogen-bonded carboxylic and phosphinic acids.

C-H Stretch: Absorptions corresponding to the stretching of C-H bonds in the butyl and ethoxy groups would appear in the 3000-2850 cm⁻¹ region.

P=O Stretch: A strong absorption band associated with the phosphoryl group is a key feature of organophosphorus compounds. For phosphinic acids, this band is typically observed between 1250 and 1150 cm⁻¹.

P-O-C and C-O-C Stretches: Asymmetric and symmetric stretching vibrations for the P-O-C (ethoxy) and C-O-C linkages would be expected in the fingerprint region, roughly between 1150 and 950 cm⁻¹.

P-OH Stretch: Vibrations involving the P-OH group can also be found in the fingerprint region, often coupled with other modes.

Table 1: Expected FTIR Absorption Ranges for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H (acid) | Stretching | 3000 - 2500 | Strong, Very Broad |

| C-H (alkane) | Stretching | 3000 - 2850 | Medium to Strong |

| P=O (phosphoryl) | Stretching | 1250 - 1150 | Strong |

| P-O-C / C-O-C | Stretching | 1150 - 950 | Strong to Medium |

Note: This table represents generalized, expected values. Actual peak positions can be influenced by the molecular environment, hydrogen bonding, and physical state.

This compound possesses a stereogenic center at the phosphorus atom, making it a chiral molecule that can exist as two enantiomers. Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This provides information about the three-dimensional arrangement of atoms, making it an ideal method for determining the absolute configuration (AC) of chiral molecules in solution.

The process typically involves:

Experimental Measurement: Recording the VCD and FTIR spectra of one enantiomer of this compound.

Computational Modeling: Calculating the theoretical VCD and IR spectra for one of the possible enantiomers (e.g., the R-enantiomer) using quantum chemistry methods like Density Functional Theory (DFT).

Spectral Comparison: Comparing the experimental VCD spectrum with the calculated spectrum. A good match between the experimental spectrum and the calculated spectrum for the R-enantiomer confirms the AC as R. A mirror-image relationship between the spectra would indicate the S-enantiomer.

As of now, no VCD studies have been published for this compound to determine its absolute configuration.

X-ray Diffraction Studies for Crystalline State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. nih.govresearchgate.net If a suitable single crystal of this compound could be grown, this technique would provide a wealth of structural information.

The analysis involves irradiating the crystal with a beam of X-rays and measuring the diffraction pattern produced by the electron clouds of the atoms. nih.gov This pattern is then used to calculate a three-dimensional electron density map, from which the positions of the atoms can be determined.

A successful X-ray diffraction study on this compound would elucidate:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., P=O, P-C, P-O, O-H) and angles, confirming the molecular geometry.

Absolute Configuration: For a chiral crystal, anomalous dispersion methods can be used to unambiguously determine the absolute configuration (R or S) of the phosphorus center.

Intermolecular Interactions: The crystal packing would reveal the nature and geometry of intermolecular interactions, particularly the hydrogen-bonding network formed by the phosphinic acid groups, which could confirm the formation of dimers or extended chains in the solid state.

Conformation: The preferred conformation of the flexible butyl and ethoxy side chains would be established.

Currently, the crystal structure of this compound has not been reported in crystallographic databases.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. google.com The utility of this technique depends on the presence of chromophores—parts of a molecule that absorb light.

This compound lacks conventional chromophores such as conjugated π-systems or aromatic rings. Its structure consists solely of sigma (σ) bonds and atoms with non-bonding (n) electron pairs (the oxygen atoms). Therefore, the only expected electronic transitions are:

n → σ (non-bonding to sigma antibonding)*

σ → σ (sigma bonding to sigma antibonding)*

These transitions require high energy and typically occur in the far-UV region (below 200 nm), which is often outside the range of standard laboratory UV-Vis spectrophotometers. Consequently, a UV-Vis spectrum of this compound recorded in a standard solvent like ethanol (B145695) or hexane (B92381) would likely show no significant absorption peaks above 200 nm.

Photochemical studies are also unlikely to be a primary area of investigation for this compound using UV-Vis light, as it does not absorb in the near-UV or visible range where photochemical reactions are typically initiated. A study on a more complex molecule, butyl-AAP-C18 phosphonic acid, which contains an arylazopyrazole chromophore, shows strong absorption bands due to π → π* transitions, but these are attributable to the chromophore, not the butylphosphonic acid moiety. researchgate.net

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. For this compound, TGA would provide information on its thermal stability and decomposition profile. A TGA thermogram would show the onset temperature of decomposition and the number of decomposition steps. The residual mass at the end of the experiment could indicate the formation of a non-volatile residue, such as polyphosphoric acid.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to detect thermal events and determine transition temperatures. A DSC analysis of this compound could identify:

Melting Point (Tₘ): A sharp endothermic peak corresponding to the transition from the solid to the liquid state.

Glass Transition Temperature (T₉): If the compound can be cooled into an amorphous solid state, a step-like change in the baseline indicating the glass transition.

Crystallization Temperature (T꜀): An exothermic peak observed upon cooling from the melt, corresponding to crystallization.

No specific TGA or DSC data for this compound are currently available in the scientific literature.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of chemical compounds by measuring changes in mass as a function of temperature. particle.dk For this compound, TGA provides critical data on its decomposition profile, including the onset temperature of degradation and the nature of its thermal decomposition stages.

Organophosphorus compounds, particularly those with P-C and P-O bonds, exhibit varied thermal behaviors. The thermal degradation of phosphinates often occurs at high temperatures and may involve the elimination of a phosphorus acid, which can subsequently decompose into volatile species. mdpi.com TGA can precisely monitor the mass loss associated with these events. The analysis is typically performed under a controlled atmosphere (e.g., nitrogen or air) with a constant heating rate. The resulting TGA curve plots the percentage of weight loss against temperature, while its derivative (DTG) curve highlights the temperatures at which the rate of mass loss is maximal. This information is vital for understanding the compound's stability under thermal stress.

Table 1: Representative TGA Data for a Phosphinate Compound

| Parameter | Value | Description |

| Onset of Decomposition (Tonset) | 250 - 300 °C | The temperature at which significant thermal degradation and mass loss begin. |

| Temperature at Max Loss Rate (Tpeak) | 320 - 370 °C | The temperature at which the rate of decomposition is highest, as indicated by the peak of the DTG curve. |

| Mass Loss (Stage 1) | 40 - 60 % | Corresponds to the initial cleavage of the molecule, potentially involving the loss of the butyl or ethoxy group. |

| Residue at 600 °C | 10 - 20 % | The percentage of non-volatile material (e.g., polyphosphoric acid char) remaining at the end of the analysis. |

Chromatographic Methods for Purification and Quantitative Analysis

Chromatography is an indispensable tool for the separation, purification, and quantitative analysis of chemical compounds. Both gas and liquid chromatography, often coupled with mass spectrometry, are employed for the detailed characterization of this compound.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. However, phosphinic acids like this compound are polar and have low volatility, making them unsuitable for direct GC analysis. osti.gov To overcome this limitation, derivatization is required to convert the acidic proton into a less polar, more volatile group. Common derivatization methods include silylation, to form trimethylsilyl (B98337) ethers, or methylation. osti.govacs.org

Once derivatized, the compound can be analyzed by GC, typically using a capillary column with a non-polar or mid-polar stationary phase. A flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) can be used for selective and sensitive detection of phosphorus-containing compounds. d-nb.infonih.gov For unambiguous identification, GC is coupled with a mass spectrometer (GC-MS). nih.govscielo.br The mass spectrometer fragments the derivatized molecule, producing a unique mass spectrum that serves as a chemical fingerprint, allowing for definitive structural confirmation. nih.gov

Table 2: Typical GC-MS Parameters for Analysis of Derivatized this compound

| Parameter | Condition | Purpose |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | To increase volatility and thermal stability for GC analysis. |

| GC Column | VF-WAXms or similar (30 m x 0.25 mm, 0.25 µm) | Stationary phase for separating the derivatized analyte from other components. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analyte through the column. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample without degradation. |

| Oven Program | 40 °C (1 min), ramp to 280 °C at 15 °C/min | A programmed temperature gradient to elute compounds based on their boiling points. |

| Ionization Mode (MS) | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns for library matching. |

| Detector | Mass Spectrometer (Quadrupole) | To identify and quantify the analyte based on its mass-to-charge ratio. |

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is exceptionally well-suited for the analysis of polar and non-volatile compounds like this compound, often without the need for derivatization. nih.govnih.gov Reversed-phase HPLC, using a C18 stationary phase, is a common approach. nih.gov

The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), with an acidic modifier like formic acid or acetic acid to ensure good peak shape for the acidic analyte. nih.govnih.gov Detection can be achieved using various detectors, but coupling LC with mass spectrometry (LC-MS) provides superior sensitivity and selectivity. dtu.dkmdpi.com Electrospray ionization (ESI) is the most common interface, as it is a soft ionization technique that can readily ionize polar molecules like phosphinic acids, usually forming [M-H]⁻ ions in negative ion mode or [M+H]⁺ ions in positive ion mode. nih.govnih.gov Tandem mass spectrometry (LC-MS/MS) further enhances selectivity by monitoring specific fragmentation transitions, making it ideal for quantitative analysis in complex matrices. nih.gov

Table 3: Typical LC-MS/MS Parameters for Analysis of this compound

| Parameter | Condition | Purpose |

| LC Column | Hypersil Gold aQ C18 (100 x 2.1 mm, 3 µm) | Reversed-phase column for retaining and separating the polar analyte. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for eluting the analyte. |

| Flow Rate | 0.3 mL/min | Controls the speed of the mobile phase and analysis time. |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode | Generates gaseous ions from the analyte in the LC eluent. |

| MS Detection | Triple Quadrupole (QqQ) | Allows for selective reaction monitoring (SRM) for high-sensitivity quantification. |

| Monitored Transition | e.g., m/z 165 → m/z 95 | Precursor ion ([M-H]⁻) to product ion fragmentation used for specific detection. |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a cornerstone technique used to determine the mass percentages of the individual elements (carbon, hydrogen, oxygen, and phosphorus) within a pure sample of this compound. This method provides experimental validation of the compound's empirical formula and is a fundamental measure of its purity and stoichiometric integrity.

The analysis is typically performed using a combustion method, where a precisely weighed sample is burned in an excess of oxygen. The resulting combustion gases (CO₂, H₂O) are collected and measured to determine the percentages of carbon and hydrogen. Phosphorus is typically converted to phosphoric acid and quantified by other means. The oxygen percentage is often determined by difference. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula (C₆H₁₅O₃P). taylorandfrancis.com A close agreement between the experimental and theoretical values confirms the elemental composition and supports the assigned chemical structure.

Table 4: Theoretical Elemental Composition of this compound (C₆H₁₅O₃P)

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | % Composition |

| Carbon | C | 12.011 | 72.066 | 43.37% |

| Hydrogen | H | 1.008 | 15.120 | 9.10% |

| Oxygen | O | 15.999 | 47.997 | 28.89% |

| Phosphorus | P | 30.974 | 30.974 | 18.64% |

| Total | C₆H₁₅O₃P | - | 166.157 | 100.00% |

Chemical Transformations and Reactivity Profiles of Butyl Ethoxy Phosphinic Acid

Hydrolysis and Dealkylation Pathways

The cleavage of the P-O-C ester bond in butyl(ethoxy)phosphinic acid is a fundamental reaction that regenerates the phosphinic acid. This can be achieved through several pathways, including hydrolysis under acidic or basic conditions, or dealkylation using specific reagents or thermal energy. mdpi.comnih.gov

The hydrolysis of phosphinate esters under acidic conditions is a common method for their conversion to the corresponding phosphinic acids. nih.govresearchgate.net The reaction is typically carried out by heating the ester with an excess of a strong mineral acid, such as concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr). nih.govresearchgate.net

The mechanism of acid-catalyzed hydrolysis for simple alkyl esters, such as the ethyl ester of this compound, generally proceeds via a bimolecular A2 mechanism. researchgate.net This involves the protonation of the phosphoryl oxygen, followed by a nucleophilic attack of a water molecule on the phosphorus atom. researchgate.net The reaction is reversible, akin to the reverse of Fischer esterification, and driving the reaction to completion often requires a large excess of water. chemistrysteps.comlibretexts.org For certain esters, particularly those capable of forming stable carbocations (like benzyl (B1604629) or tert-butyl esters), a unimolecular AAl1 mechanism involving C-O bond cleavage may occur. researchgate.net

Base-catalyzed hydrolysis, also known as saponification, is an effective and generally irreversible method for cleaving the ester bond in phosphinates. nih.govlibretexts.org The reaction involves treating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), typically in an aqueous or mixed aqueous-organic solvent system at elevated temperatures. nih.gov

The process yields an alcohol (ethanol in the case of this compound) and the salt of the phosphinic acid. libretexts.org The irreversibility stems from the final deprotonation of the resulting phosphinic acid by the base to form a phosphinate salt, which is resistant to further nucleophilic attack. chemistrysteps.com Subsequent acidification of the reaction mixture is required to isolate the free phosphinic acid. nih.gov The reaction mechanism is typically a BAc2 type, involving nucleophilic attack of the hydroxide ion on the electrophilic phosphorus center. epa.gov

A particularly mild and efficient method for the dealkylation of phosphinate esters is the use of trimethylsilyl (B98337) halides (TMSX), such as iodotrimethylsilane (B154268) (TMSI) or bromotrimethylsilane (B50905) (TMSBr). mdpi.comrsc.org Chlorotrimethylsilane (TMSCl) can also be used, often requiring more forcing conditions or the presence of an iodide salt catalyst. mdpi.comgoogle.comnih.gov

The reaction proceeds via the formation of a trimethylsilyl ester intermediate, with the concurrent formation of an alkyl halide (ethyl iodide or bromide). rsc.org This silyl (B83357) ester is then readily hydrolyzed by the addition of water or an alcohol like methanol (B129727) to yield the desired phosphinic acid. mdpi.comrsc.org This two-step, one-pot procedure is highly effective and compatible with a wide range of other functional groups that might be sensitive to harsh acidic or basic conditions. rsc.orgnih.gov The reactivity of TMSX reagents generally follows the order TMSI > TMSBr > TMSCl. mdpi.com

| Pathway | Typical Reagents | Conditions | Products | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Concentrated HCl or HBr, Water | Reflux, several hours | Phosphinic Acid + Alcohol | nih.govresearchgate.net |

| Base-Catalyzed Hydrolysis | NaOH or KOH (aq.) | Heating (e.g., 80 °C) | Phosphinate Salt + Alcohol | nih.gov |

| TMSX-Mediated Dealkylation | TMSBr or TMSI, followed by H₂O or MeOH | Room temperature or gentle heating | Phosphinic Acid + Alkyl Halide | mdpi.comrsc.org |

| Thermal Dealkylation | Heat (high temperature) | Pyrolysis (120–335 °C) | Phosphinic Acid + Alkene | mdpi.com |

Thermal dealkylation, or pyrolysis, is a viable pathway for cleaving the ester group in certain phosphinates, particularly those with alkyl groups that can readily eliminate to form a stable alkene, such as tert-butyl or other branched alkyl groups. mdpi.com The process involves heating the phosphinate ester to high temperatures (e.g., 120–335 °C), which causes the cleavage of the O-C bond and the liberation of an alkene, leaving the solid phosphinic acid. mdpi.com While highly effective for esters like tert-butyl diphenylphosphinate, this method is less commonly applied to esters of primary alcohols like ethanol (B145695), as it requires significantly higher temperatures and may lead to decomposition. mdpi.com

Alkylation Reactions

Alkylation reactions are fundamental for the synthesis of this compound from simpler precursors. The key synthetic route involves the alkylation of an H-phosphinate ester, such as ethyl hydrogen phosphinate. nih.gov This type of reaction forms a new phosphorus-carbon bond.

The process typically involves the deprotonation of the H-phosphinate ester with a strong, non-nucleophilic base, followed by the addition of an alkyl halide electrophile. nih.gov A common and effective base for this transformation is lithium hexamethyldisilazide (LiHMDS), which quantitatively deprotonates the P-H bond at low temperatures (e.g., -78 °C) to form a lithium phosphinate nucleophile. nih.gov This nucleophile then readily reacts with an alkylating agent, such as butyl iodide or butyl bromide, to form the P-C bond, yielding the target disubstituted phosphinate ester. nih.gov

This method provides a versatile alternative to other synthetic strategies like the Michaelis-Arbuzov reaction. nih.gov It allows for the use of a wide variety of electrophiles, including primary and secondary alkyl halides. nih.gov

| Base | Electrophile Example | Solvent | Temperature | Reference |

|---|---|---|---|---|

| LiHMDS | Butyl Iodide | THF | -78 °C to room temp. | nih.gov |

| i-PrMgCl | Butyl Iodide | THF | -78 °C to room temp. | nih.gov |

| MeLi | Butyl Iodide | THF | -78 °C to room temp. | nih.gov |

| NaH | Butyl Iodide | THF | 0 °C to room temp. | nih.gov |

Transesterification Reactions

Transesterification is a key reaction for modifying the ester group of phosphinates like this compound. This process involves the exchange of the ethoxy group for another alkoxy group by reacting the phosphinate with an excess of a different alcohol. While traditional heating methods can be employed, they often result in incomplete conversions.

Microwave-assisted synthesis has emerged as a more efficient method for these transformations. For instance, in studies on analogous ethyl phosphinates, quantitative conversions to other alkyl esters have been achieved under optimized microwave conditions. tandfonline.com The reaction of an ethyl phosphinate with n-butanol, a process directly comparable to the transesterification of this compound with a different alcohol, can be completed at elevated temperatures. tandfonline.com High yields are obtainable, though the efficiency is dependent on factors such as temperature and reactant flow rate in continuous flow systems. tandfonline.com

The table below summarizes typical conditions and outcomes for the microwave-assisted transesterification of a model ethyl phosphinate with various alcohols, illustrating the general parameters applicable to this compound. tandfonline.com

| Reactant Alcohol | Temperature (°C) | Time (min) | Conversion (%) | Yield (%) |